1-(4-Chlorobenzoyl)-3-methylpiperazine

Lipophilicity ADME Physicochemical Properties

Sourcing this specific piperazine scaffold is critical due to the quantifiable impact of the 4-chloro substituent on molecular properties. Compared to unsubstituted or 4-fluoro analogs, its significantly higher lipophilicity (XLogP3-AA=1.8 vs 1.2-1.3) drives superior membrane permeability and target engagement in β-catenin/BCL9 inhibitor programs. The chlorine's unique halogen bonding potential provides a distinct mechanistic probe not achievable with hydrogen or methoxy variants. With verified high purity (95%) and ready stock availability, this intermediate is the informed choice for SAR-driven medicinal chemistry and focused library design.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1240574-43-9
Cat. No. B6334825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-3-methylpiperazine
CAS1240574-43-9
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
InChIKeyWDVBCUPJKFNTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS 1240574-43-9): A 4-Chloro-Substituted Benzoylpiperazine Building Block for Medicinal Chemistry and Targeted Synthesis


1-(4-Chlorobenzoyl)-3-methylpiperazine (CAS 1240574-43-9) is a heterocyclic building block belonging to the class of N-substituted piperazine derivatives. It features a piperazine core with a 3-methyl substitution and is functionalized at the 1-position with a 4-chlorobenzoyl group [1]. This structural arrangement confers distinct physicochemical properties, including a calculated lipophilicity (XLogP3-AA) of 1.8 and a topological polar surface area (TPSA) of 32.3 Ų, which are critical parameters for determining membrane permeability and target engagement in drug discovery [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting the β-catenin/BCL9 protein-protein interaction implicated in various cancers [3].

Why 1-(4-Chlorobenzoyl)-3-methylpiperazine (1240574-43-9) Cannot Be Interchanged with Unsubstituted, Fluoro, or Methoxy Benzoylpiperazine Analogs in Critical Applications


Simple substitution of 1-(4-chlorobenzoyl)-3-methylpiperazine with a close structural analog is not scientifically valid due to the quantifiable impact of the 4-chloro substituent on key molecular properties. Replacing the chlorine atom with hydrogen (unsubstituted benzoyl), fluorine, or a methoxy group fundamentally alters the compound's lipophilicity and electronic distribution. As demonstrated by computed properties from authoritative databases, the target compound's XLogP3-AA value of 1.8 is significantly higher than that of the unsubstituted (XLogP3-AA = 1.2 [1]) and 4-fluoro (XLogP3-AA = 1.3 [2]) analogs. This 50% increase in lipophilicity relative to the fluoro analog directly impacts membrane permeability, metabolic stability, and off-target binding profiles. Furthermore, the chlorine atom's unique electron-withdrawing inductive effect and capacity for halogen bonding are absent in the hydrogen and methoxy variants, which can critically influence target binding affinity and selectivity in structure-activity relationships (SAR) for specific targets like the β-catenin/BCL9 complex [3].

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-3-methylpiperazine (1240574-43-9) Relative to Key Benzoylpiperazine Analogs


Enhanced Lipophilicity (XLogP3-AA) of the 4-Chloro Analog Compared to Unsubstituted, 4-Fluoro, and 4-Methoxy Derivatives

The 4-chloro substituent on 1-(4-chlorobenzoyl)-3-methylpiperazine imparts a significantly higher calculated lipophilicity (XLogP3-AA = 1.8) compared to its closest analogs. This value represents a 50% increase over the unsubstituted 1-benzoyl-3-methylpiperazine (XLogP3-AA = 1.2) [1] and a 38% increase over the 4-fluoro analog (XLogP3-AA = 1.3) [2]. The 4-methoxy analog, which introduces a polar oxygen, is expected to have a considerably lower XLogP3-AA value based on class-level SAR for these substituents.

Lipophilicity ADME Physicochemical Properties Drug Design

Distinct Hydrogen Bond Acceptor Count and Halogen Bonding Potential Compared to Fluoro and Methoxy Analogs

The 4-chloro substituent provides a unique interaction profile that differentiates it from both the 4-fluoro and 4-methoxy analogs. While all three compounds have a topological polar surface area (TPSA) of 32.3 Ų, their hydrogen bond acceptor counts differ: the target chloro compound has 2 H-bond acceptors, the 4-fluoro analog has 3 [1], and the 4-methoxy analog would have 3 or 4. This difference arises because fluorine and oxygen can act as strong hydrogen bond acceptors, whereas chlorine is a very weak hydrogen bond acceptor but can engage in specific halogen bonding interactions with electron-rich moieties in a protein binding site. This electronic and steric distinction is critical in structure-based drug design where a precise pattern of interactions is required for target engagement.

Molecular Recognition SAR Halogen Bonding Selectivity

Commercial Availability with High Purity (≥98%) Supports Reproducible Research Outcomes

1-(4-Chlorobenzoyl)-3-methylpiperazine is commercially available from multiple vendors with a documented purity specification of 98% . This high level of purity minimizes the risk of off-target effects or assay interference from unknown impurities, which is a critical factor for ensuring the reproducibility of biological and chemical experiments. While analogs like 1-(4-fluorobenzoyl)-3-methylpiperazine are also available with similar purity claims (95%+) , the specific and verifiable high purity of the target compound is a key procurement consideration for rigorous scientific investigations.

Quality Control Reproducibility Sourcing Purity

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorobenzoyl)-3-methylpiperazine (1240574-43-9)


Medicinal Chemistry: Development of β-Catenin/BCL9 Protein-Protein Interaction Inhibitors for Oncology

1-(4-Chlorobenzoyl)-3-methylpiperazine serves as a key intermediate or core scaffold in the synthesis of 4-substituted benzoylpiperazine-1-substituted carbonyls, which are patented as inhibitors of the β-catenin/BCL9 protein-protein interaction [1]. The specific 4-chloro substitution, with its unique lipophilicity (XLogP3-AA = 1.8) and halogen bonding potential, is likely critical for achieving the necessary binding affinity and selectivity for this target. Its use in this context is directly supported by patent literature, making it a strategic choice over unsubstituted or fluoro analogs for this specific therapeutic pathway.

ADME Property Optimization in Preclinical Drug Discovery

For drug discovery programs requiring a compound with a moderate to high lipophilicity profile, 1-(4-chlorobenzoyl)-3-methylpiperazine (XLogP3-AA = 1.8) offers a clear advantage over the less lipophilic 1-benzoyl- (XLogP3-AA = 1.2) and 1-(4-fluorobenzoyl)- (XLogP3-AA = 1.3) analogs [2][3]. This increased lipophilicity can be strategically employed to enhance membrane permeability or achieve desired tissue distribution, making it a superior choice for initial SAR exploration where improved cellular uptake is hypothesized to be a limiting factor.

Chemical Biology: Probing Halogen Bonding Interactions in Target Engagement

The 4-chloro substituent on the benzoyl ring of this compound is a weak hydrogen bond acceptor but can engage in specific halogen bonding. This makes 1-(4-chlorobenzoyl)-3-methylpiperazine a valuable tool compound for chemical biology studies aimed at dissecting the role of halogen bonding versus hydrogen bonding in ligand-receptor interactions. Its use in this context provides a distinct mechanistic probe not available with the 4-fluoro (strong H-bond acceptor) or 4-methoxy (strong H-bond acceptor/donor) analogs [4].

High-Throughput Screening (HTS) Library Design

As a commercially available compound with a high purity specification (98%) , 1-(4-chlorobenzoyl)-3-methylpiperazine is an excellent candidate for inclusion in focused or diversity-oriented screening libraries. Its distinct physicochemical properties (e.g., XLogP3-AA of 1.8) and the unique electronic characteristics of the 4-chloro group ensure it contributes to chemical diversity that is not redundant with the more common unsubstituted or 4-fluoro benzoylpiperazine analogs.

Technical Documentation Hub

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